1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
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Overview
Description
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound with a molecular formula of C9H12ClNO It is characterized by the presence of a chlorophenyl group, a methylamino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.
Reduction: Formation of 1-(4-chlorophenyl)-2-aminoethanol.
Substitution: Formation of 4-hydroxyphenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring chiral catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanol: This compound shares the chlorophenyl group but lacks the methylamino group, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)ethylamine: Similar in structure but with an amine group instead of the ethanol moiety, leading to variations in reactivity and applications.
Uniqueness: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its stability and chiral properties make it valuable in both research and industrial applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(methylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHFCODVVHEZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388628 |
Source
|
Record name | 1-(4-chlorophenyl)-2-(methylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131043-89-5 |
Source
|
Record name | 1-(4-chlorophenyl)-2-(methylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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